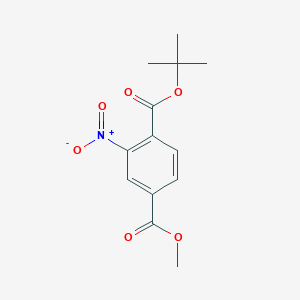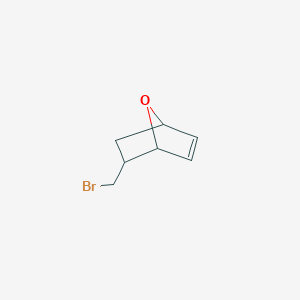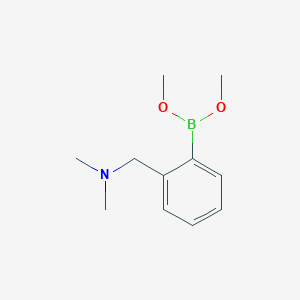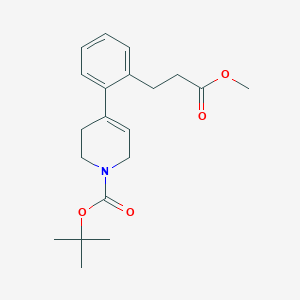
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate
描述
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate is an organic compound that belongs to the class of nitro aromatic esters. This compound is characterized by the presence of nitro, ester, and aromatic functional groups, making it a versatile molecule in organic synthesis and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate typically involves the esterification of 2-nitro-terephthalic acid with tert-butyl alcohol and methanol. The reaction is catalyzed by acidic or basic catalysts, such as sulfuric acid or sodium methoxide, under reflux conditions . The reaction proceeds through the formation of an intermediate carboxylic acid, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced control over reaction conditions, leading to higher yields and purity of the final product . The use of flow microreactors also minimizes environmental impact by reducing waste and energy consumption.
化学反应分析
Types of Reactions
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon.
Reduction: Sodium hydroxide or sulfuric acid for hydrolysis.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of ester groups.
Substituted aromatic compounds: Formed by electrophilic substitution reactions.
科学研究应用
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release carboxylic acids, which can further participate in biochemical reactions .
相似化合物的比较
Similar Compounds
2-Nitro-terephthalic acid 1-methyl ester: Similar structure but lacks the tert-butyl ester group.
2-Nitro-terephthalic acid 1-ethyl ester: Similar structure but has an ethyl ester group instead of a tert-butyl ester group.
Uniqueness
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate is unique due to the presence of both tert-butyl and methyl ester groups, which provide distinct chemical properties and reactivity compared to its analogs .
属性
分子式 |
C13H15NO6 |
|---|---|
分子量 |
281.26 g/mol |
IUPAC 名称 |
1-O-tert-butyl 4-O-methyl 2-nitrobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,3)20-12(16)9-6-5-8(11(15)19-4)7-10(9)14(17)18/h5-7H,1-4H3 |
InChI 键 |
HXWCWHMXWNLVDC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[3-(4-Methyl-pyridin-2-yloxy)-phenyl]-methanol](/img/structure/B8276770.png)





![N,N-dimethyl-N-[2-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethyl]amine](/img/structure/B8276803.png)
![Benzamide,n-[4-chloro-3-[1,7-dihydro-2-(methylthio)-7-oxopyrido[2,3-d]pyrimidin-6-yl]phenyl]-3-(trifluoromethyl)-](/img/structure/B8276810.png)


